molecular formula C15H15ClO4S2 B14404434 1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-83-9

1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene

Cat. No.: B14404434
CAS No.: 89593-83-9
M. Wt: 358.9 g/mol
InChI Key: UNCMETBYNVYWAW-UHFFFAOYSA-N
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Description

1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound with the molecular formula C15H15Cl It is characterized by the presence of a chloropropane group and two sulfonyl groups attached to a dibenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: The reaction of hydrogen chloride with a suitable precursor in chloroform at 20°C for 24 hours.

    Step 2: The subsequent reaction with m-chloroperbenzoic acid in chloroform at ambient temperature, yielding a 91% product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: The chloropropane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in chloroform.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfoxide intermediates, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical structure.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene:

    1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene: Similar in structure but may have different reactivity and applications.

Uniqueness

1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene stands out due to its specific combination of a chloropropane group and two sulfonyl groups attached to a dibenzene structure

Properties

CAS No.

89593-83-9

Molecular Formula

C15H15ClO4S2

Molecular Weight

358.9 g/mol

IUPAC Name

[1-(benzenesulfonyl)-3-chloropropyl]sulfonylbenzene

InChI

InChI=1S/C15H15ClO4S2/c16-12-11-15(21(17,18)13-7-3-1-4-8-13)22(19,20)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

UNCMETBYNVYWAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCCl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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